![molecular formula C11H21ClN2O4S B2905091 Tert-butyl N-[(1-chlorosulfonylpiperidin-4-yl)methyl]carbamate CAS No. 2418733-73-8](/img/structure/B2905091.png)
Tert-butyl N-[(1-chlorosulfonylpiperidin-4-yl)methyl]carbamate
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Description
“Tert-butyl N-[(1-chlorosulfonylpiperidin-4-yl)methyl]carbamate” is a chemical compound with the CAS Number: 2418733-73-8 . It has a molecular weight of 312.82 . The IUPAC name for this compound is tert-butyl ((1-(chlorosulfonyl)piperidin-4-yl)methyl)carbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H21ClN2O4S/c1-11(2,3)18-10(15)13-8-9-4-6-14(7-5-9)19(12,16)17/h9H,4-8H2,1-3H3,(H,13,15) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Scientific Research Applications
Intermediate in the Synthesis of Ceftolozane
This compound is an important intermediate product in the synthesis of ceftolozane . Ceftolozane is a new intravenous fifth-generation cephalosporin antibiotic derived from the structural modification of FK518 . It has good tolerance, a wide antibacterial spectrum, strong activity against both Gram-positive and Gram-negative bacteria, and strong antibacterial activity against Pseudomonas aeruginosa and multidrug-resistant Pseudomonas aeruginosa in in vivo and in vitro tests .
Building Blocks in Organic Synthesis
Piperazine derivatives such as this compound serve as useful building blocks or intermediates in the synthesis of several novel organic compounds . These include amides, sulphonamides, Mannich bases, and more .
properties
IUPAC Name |
tert-butyl N-[(1-chlorosulfonylpiperidin-4-yl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21ClN2O4S/c1-11(2,3)18-10(15)13-8-9-4-6-14(7-5-9)19(12,16)17/h9H,4-8H2,1-3H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBOKUEVSWOTDTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCN(CC1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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